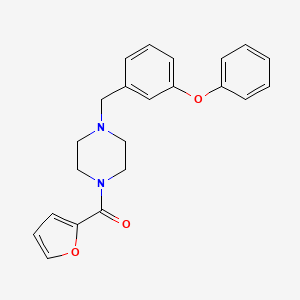
N,N-diethyl-5-methylthiophene-2-carboxamide
Übersicht
Beschreibung
N,N-diethyl-5-methylthiophene-2-carboxamide, also known as DMTC, is a chemical compound that has been extensively studied for its potential use in scientific research. DMTC belongs to the class of compounds known as thienopyridines, which are known to have a wide range of biological activities. In
Wissenschaftliche Forschungsanwendungen
Radiosensitizers and Bioreductively Activated Cytotoxins
A study explored nitrothiophene-5-carboxamides as radiosensitizers and bioreductively activated cytotoxins. These compounds, including variations like 2-methyl-N-[2-(dimethyl-amino)ethyl]-3-nitrothiophene-5- carboxamide, showed promise in radiosensitizing hypoxic mammalian cells and exhibited selective cytotoxicity upon bioreduction (Threadgill et al., 1991).
Antibacterial and Antifungal Activity
Metal-based carboxamide-derived compounds, including derivatives like N-(dipropylcarbamothioyl)-5-methylthiophene-2-carboxamide, were synthesized and showed significant antibacterial and antifungal activities against various bacterial species and fungal strains (Hanif et al., 2014).
Photo-Physical Properties in Fluorescent Compounds
A study synthesized compounds like 2-(1H-benzimidazol-2-yl)-5-(N,N-diethylamino) phenol, exhibiting excited state intra-molecular proton transfer pathway with dual emission characteristics. These compounds were found to be thermally stable and showed unique absorption-emission properties (Padalkar et al., 2011).
Inhibition of Succinate Oxidation
Thiophene carboxamides, including variants of 3-methylthiophene-2-carboxanilide, demonstrated the ability to inhibit succinate oxidation in mitochondria. This property was explored for its potential use in combating fungal pathogens (White & Georgopoulos, 1980).
Antiviral Activities
N-benzyl-N-phenylthiophene-2-carboxamide analogues were synthesized and evaluated as inhibitors of human enterovirus 71. These compounds, including N-(4-bromobenzyl)-N-(4-fluorophenyl)thiophene-2-carboxamide, showed promising antiviral activities in vitro (Pan et al., 2015).
Eigenschaften
IUPAC Name |
N,N-diethyl-5-methylthiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NOS/c1-4-11(5-2)10(12)9-7-6-8(3)13-9/h6-7H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEAXPXRGDVHPRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC=C(S1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-diethyl-5-methylthiophene-2-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-(Bicyclo[3.1.0]hexane-6-carbonylamino)-2-methoxybenzoic acid](/img/structure/B6634645.png)

![[(3S)-3-hydroxypiperidin-1-yl]-(5-hydroxypyridin-3-yl)methanone](/img/structure/B6634648.png)
![2-Methoxy-4-[(5-methyloxolane-2-carbonyl)amino]benzoic acid](/img/structure/B6634650.png)



![[4-[(2-Ethylsulfanylethylamino)methyl]phenyl]methanol](/img/structure/B6634680.png)
![[(3S)-3-hydroxypiperidin-1-yl]-(5,6,7,8-tetrahydronaphthalen-2-yl)methanone](/img/structure/B6634688.png)
![2-[1-(6-Aminopyrimidin-4-yl)piperidin-3-yl]ethanol](/img/structure/B6634693.png)

![1-[3-[(3-Methyloxetan-3-yl)methylamino]phenyl]imidazolidin-2-one](/img/structure/B6634698.png)
![3-ethyl-N-[[4-(hydroxymethyl)phenyl]methyl]-1-methylpyrazole-4-carboxamide](/img/structure/B6634699.png)